molecular formula C16H10ClF3N2O3 B1667175 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 202821-81-6

3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

カタログ番号: B1667175
CAS番号: 202821-81-6
分子量: 370.71 g/mol
InChIキー: QKOWACXSXTXRKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS 191011は、大電導度カルシウム活性化カリウムチャネルを開く能力で知られる化学化合物です。 この化合物は、様々な脳卒中の動物モデルにおいて、顕著な神経保護効果を示しています .

生化学分析

Biochemical Properties

BMS-191011 plays a crucial role in biochemical reactions by acting as an opener of BKCa channels. These channels are essential for regulating potassium ion flow across cell membranes, which in turn influences cellular excitability and neurotransmitter release. BMS-191011 interacts with the BKCa channels by binding to specific sites on the channel protein, leading to its activation. This interaction enhances the flow of potassium ions, thereby stabilizing the membrane potential and reducing cellular excitability .

Cellular Effects

BMS-191011 has been shown to affect various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by reducing excitotoxicity and oxidative stress. This compound also influences cell signaling pathways, particularly those involving calcium ions, by modulating the activity of BKCa channels. Additionally, BMS-191011 has been observed to impact gene expression related to cell survival and apoptosis, thereby promoting cell viability and reducing cell death .

Molecular Mechanism

The molecular mechanism of BMS-191011 involves its binding to the BKCa channels, leading to their activation. This activation results in an increased flow of potassium ions out of the cells, which hyperpolarizes the cell membrane and reduces cellular excitability. BMS-191011 also inhibits the influx of calcium ions, thereby reducing calcium-mediated cellular damage. These effects at the molecular level contribute to the compound’s neuroprotective properties and its ability to improve retinal circulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-191011 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. In in vitro studies, BMS-191011 has shown sustained activation of BKCa channels, leading to prolonged neuroprotective effects. In in vivo studies, the compound has demonstrated long-term benefits in reducing stroke-induced damage and improving retinal blood flow .

Dosage Effects in Animal Models

The effects of BMS-191011 vary with different dosages in animal models. At lower doses, the compound effectively opens BKCa channels and provides neuroprotection without significant adverse effects. At higher doses, BMS-191011 may cause toxicity and adverse effects, such as hypotension and bradycardia. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

BMS-191011 is involved in metabolic pathways related to potassium ion regulation and calcium signaling. The compound interacts with enzymes and cofactors that modulate the activity of BKCa channels, thereby influencing metabolic flux and metabolite levels. These interactions contribute to the overall effects of BMS-191011 on cellular function and neuroprotection .

Transport and Distribution

Within cells and tissues, BMS-191011 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the brain and retina. The efficient transport and distribution of BMS-191011 are crucial for its therapeutic efficacy and targeted action .

Subcellular Localization

BMS-191011 is localized in specific subcellular compartments, including the plasma membrane and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with BKCa channels present in these compartments. Targeting signals and post-translational modifications may direct BMS-191011 to these specific locations, enhancing its therapeutic effects .

準備方法

BMS 191011の合成は、いくつかの工程を伴います。プロセスは、4-トリフルオロメチルベンゾイルヒドラジンを出発物質として開始します。 工程には、酸化カルボニル化、メチル保護、ハロゲン化、アミノ化、脱保護が含まれます . 反応条件は穏やかであり、原料は入手しやすいです .

化学反応の分析

BMS 191011は、以下を含む様々な化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

    還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

    置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。

これらの反応から形成される主な生成物は、使用する特定の条件と試薬によって異なります。

科学研究への応用

BMS 191011は、幅広い科学研究への応用を持っています。

科学的研究の応用

BMS 191011 has a wide range of scientific research applications:

特性

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWACXSXTXRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174141
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202821-81-6
Record name BMS-191011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202821-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BMS-191011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。